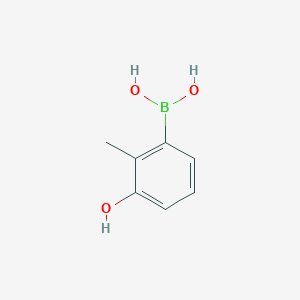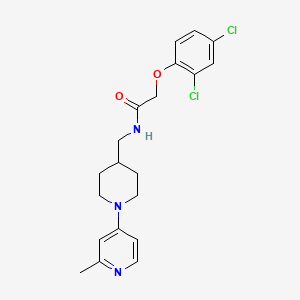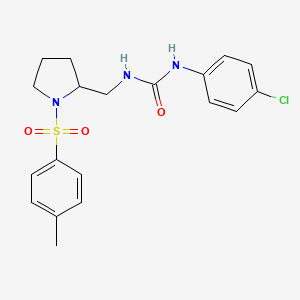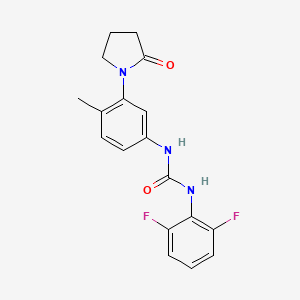![molecular formula C12H22N2O4 B2410224 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid CAS No. 2169311-73-1](/img/structure/B2410224.png)
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid” is a synthesized molecule . It is also known as (2S)-1- { [ (tert-butoxycarbonyl)amino]acetyl}-2-pyrrolidinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step process that includes the reaction of 5-amino-1-pentanol with various reagents.
Molecular Structure Analysis
The molecular formula of this compound is C13H25NO4. The InChI code is 1S/C13H25NO4/c1-9(2)10(7-6-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) .
Physical And Chemical Properties Analysis
This compound is a white crystalline solid. It is soluble in water, ethanol, methanol, and chloroform. The molecular weight is 259.346.
Applications De Recherche Scientifique
Synthetic Analgesics and Chemical Synthesis
The compound is structurally related to a class of synthetic analgesics, illustrating the chemical ingenuity in manipulating piperidine derivatives for potential therapeutic uses. Research by Van Daele et al. (1976) outlines the synthesis of several 4-arylamino-4-piperdinecarboxylic acids, which served as precursors for the preparation of potent analgesics. This study highlights the importance of suitable substitutions on nitrogen atoms to afford extremely potent analgesics, showcasing the compound's relevance in synthetic chemistry for pharmaceutical applications (Van Daele et al., 1976).
Hydrogen Bonding and Crystal Structure Analysis
Research into the hydrogen bonding and crystal structures of proton-transfer compounds, including those related to piperidine derivatives, provides insight into the molecular interactions and structural stability of these compounds. Smith et al. (2011) detailed the crystal structures of proton-transfer compounds involving 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperidine. This work contributes to our understanding of the comparative structural features and hydrogen-bonding patterns of piperidine derivatives (Smith et al., 2011).
Antimicrobial Activity and Organic Ligands
Patel (2020) explored the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands, which include piperidine derivatives. This research is significant for developing new antimicrobial agents, showcasing the potential of piperidine derivatives in contributing to the fight against microbial resistance (Patel, 2020).
Chiral Building Blocks for Alkaloid Synthesis
The development of chiral building blocks for synthesizing piperidine-related alkaloids is crucial for pharmaceutical chemistry. Takahata et al. (2002) investigated a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a promising chiral building block. This research underscores the compound's role in the asymmetric synthesis of biologically active molecules, highlighting its importance in medicinal chemistry (Takahata et al., 2002).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-9(10(15)16)13-6-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAROFVUFUFTCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)

![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)

![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)
